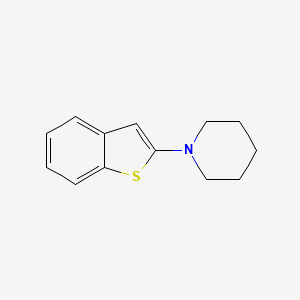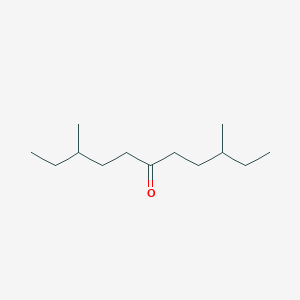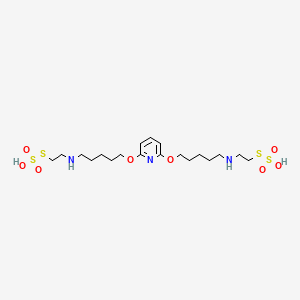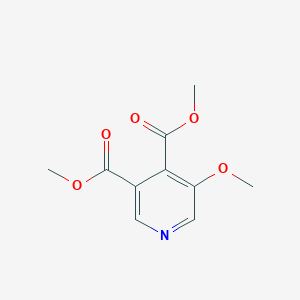![molecular formula C15H8F3NO2 B14671292 2-(Trifluoromethyl)benzo[h]quinoline-4-carboxylic acid CAS No. 50509-79-0](/img/structure/B14671292.png)
2-(Trifluoromethyl)benzo[h]quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)benzo[h]quinoline-4-carboxylic acid is a compound belonging to the quinoline family, characterized by the presence of a trifluoromethyl group and a carboxylic acid group attached to the benzo[h]quinoline core. Quinolines are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)benzo[h]quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Doebner reaction, which uses aniline, 2-nitrobenzaldehyde, pyruvic acid, and a catalytic amount of trifluoroacetic acid in ethanol media . Another method is the Pfitzinger reaction, which involves reacting isatin with α-methyl ketone in aqueous ethanol . Additionally, microwave-assisted synthesis and the use of nanostructured TiO2 photocatalysts under solvent-free conditions have been reported .
Industrial Production Methods
Industrial production of quinoline derivatives often involves green and sustainable chemical processes. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like NaHSO4·SiO2 have been employed to achieve efficient and environmentally friendly synthesis .
化学反応の分析
Types of Reactions
2-(Trifluoromethyl)benzo[h]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline N-oxides back to quinolines.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, and oxidizing agents like hydrogen peroxide for oxidation reactions .
Major Products Formed
The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and various quinoline derivatives .
科学的研究の応用
2-(Trifluoromethyl)benzo[h]quinoline-4-carboxylic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-(Trifluoromethyl)benzo[h]quinoline-4-carboxylic acid involves its interaction with molecular targets and pathways. For instance, quinoline derivatives have been reported to induce apoptosis in cancer cells by disrupting cell migration and acting as angiogenesis inhibitors . The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets.
類似化合物との比較
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- Pamaquine
- Chloroquine
- Tafenoquine
- Bulaquine
- Quinine
- Mefloquine
- Amodiaquine
Uniqueness
2-(Trifluoromethyl)benzo[h]quinoline-4-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in medicinal and industrial chemistry.
特性
CAS番号 |
50509-79-0 |
|---|---|
分子式 |
C15H8F3NO2 |
分子量 |
291.22 g/mol |
IUPAC名 |
2-(trifluoromethyl)benzo[h]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C15H8F3NO2/c16-15(17,18)12-7-11(14(20)21)10-6-5-8-3-1-2-4-9(8)13(10)19-12/h1-7H,(H,20,21) |
InChIキー |
HMNQBQCLACTHQE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-acetyloxypropyl)benzo[f][1,3]benzothiazol-3-ium-2-yl]ethenyl]-2-(N-phenylanilino)cyclopent-2-en-1-ylidene]ethylidene]benzo[f][1,3]benzothiazol-3-yl]propyl acetate;perchlorate](/img/structure/B14671214.png)
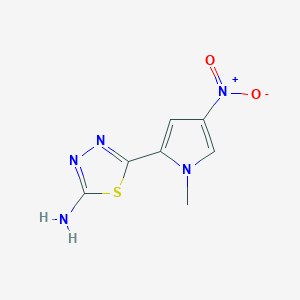
![Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate](/img/structure/B14671229.png)
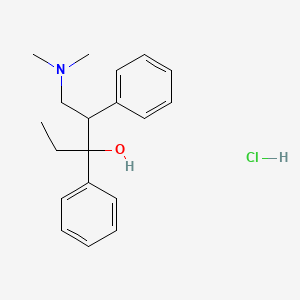
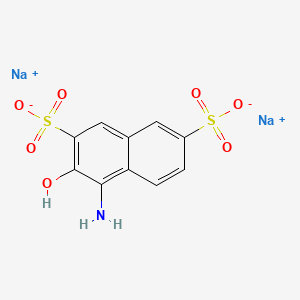
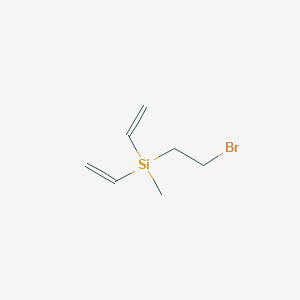
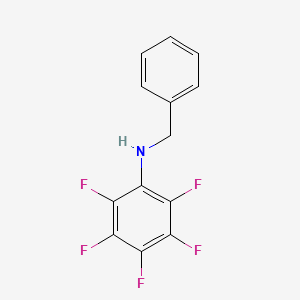
![3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14671250.png)
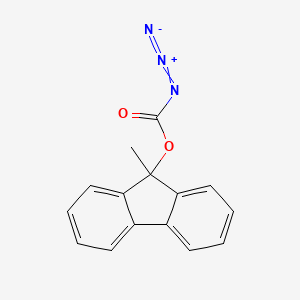
![N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine](/img/structure/B14671255.png)
